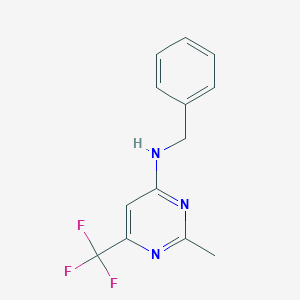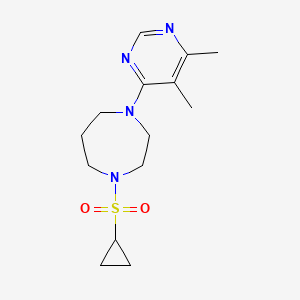![molecular formula C17H21F3N6 B6458428 N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine CAS No. 2549004-16-0](/img/structure/B6458428.png)
N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a methyl group, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group attached to a pyridine ring. These functional groups could potentially give this compound a wide range of chemical properties and reactivities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and pyridine rings, followed by the introduction of the various substituents. The trifluoromethyl group, for instance, could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen-containing rings (pyrimidine and piperazine) could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine and pyridine rings might undergo electrophilic substitution reactions, while the piperazine ring might participate in reactions with acids or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces it can form .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron reagents with aryl or vinyl halides using a palladium catalyst. N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine serves as an excellent organoboron reagent in SM coupling reactions due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound rapidly undergoes transmetalation with palladium(II) complexes, facilitating the formation of complex organic molecules .
Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl (CF~3~) group is a valuable motif in drug design. SAR studies have shown that incorporating a CF3 group into certain positions of aromatic rings can significantly enhance the potency of bioactive compounds. In the case of our compound, the CF3 group may contribute to improved pharmacological properties, making it relevant for drug development .
Heterocyclic Compound Libraries
Researchers have synthesized novel 2-(pyridin-2-yl)pyrimidine derivatives to create libraries of heterocyclic compounds. These compounds are evaluated for potential biological activities. N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine could be a valuable building block in such libraries, offering diverse chemical space for drug discovery .
Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and Imidazo[1,2-a]pyridines
The compound’s structure suggests the possibility of chemodivergent synthesis, allowing the construction of both N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials. Such synthetic versatility is valuable for accessing structurally diverse compounds for biological testing .
Anti-Tubercular Agents
Pyrazinamide is a key drug in tuberculosis therapy. Researchers have designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Our compound could be a promising candidate in this context .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-ethyl-4-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6/c1-3-21-16-23-12(2)10-15(24-16)26-8-6-25(7-9-26)14-5-4-13(11-22-14)17(18,19)20/h4-5,10-11H,3,6-9H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJSMNALQQBFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B6458358.png)
![4-(4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6458365.png)
![6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6458380.png)
![2-{1-[(2-bromophenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6458393.png)
![4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6458403.png)
![4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B6458410.png)

![N-ethyl-6-methyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6458423.png)
![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6458434.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458445.png)
![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458454.png)

